9-Carboxymethoxymethylguanine
Overview
Description
9-Carboxymethoxymethylguanine (CMMG) is known as the principal metabolite of the antiviral medication aciclovir and its prodrug valaciclovir . It has been suggested as the causative agent in the neuropsychiatric side effects sometimes associated with these medications .
Synthesis Analysis
Acyclovir is metabolized by the alcohol dehydrogenase (ADH) enzyme to Acyclovir aldehyde, and acyclovir aldehyde is subsequently metabolized by the aldehyde dehydrogenase (ALDH) enzyme to 9-Carboxymethoxymethylguanine (CMMG) .Molecular Structure Analysis
The molecular formula of CMMG is C8H9N5O4 . The average mass is 239.188 Da and the monoisotopic mass is 239.065460 Da .Scientific Research Applications
Analytical Method Development
9-Carboxymethoxymethylguanine (CMMG) has been a focus in the development of analytical methods for the determination of its presence in biological fluids. Darville, Lovering, and MacGowan (2007) highlighted the use of high-performance liquid chromatography (HPLC) for the simultaneous determination of aciclovir and CMMG in human serum and cerebrospinal fluid. The method demonstrated high recovery rates and precise detection capabilities, with minimal interference from other substances. This suggests the importance of CMMG monitoring in clinical settings, especially considering its role as a metabolite of aciclovir and its potential neurotoxicity (Darville, Lovering, & MacGowan, 2007).
Similarly, Ärlemalm, Helldén, Karlsson, and Carlsson (2022) described a novel LC–MS/MS analytical method for the simultaneous analysis of acyclovir, its metabolite CMMG, ganciclovir, and penciclovir in human serum. This method provided accurate and reproducible results, making it an effective tool for therapeutic drug monitoring, especially considering the neurotoxic potential of CMMG in patients with impaired renal function or neurotoxic symptoms (Ärlemalm, Helldén, Karlsson, & Carlsson, 2022).
Computational Studies on DNA Interactions
In computational chemistry, CMMG's base analog, 9-methylguanine, was used to study hydrogen bonding interactions and tautomerism, which are crucial for understanding DNA base pairing and mutagenesis. Samiilenko et al. (2004) investigated the interactions of 9-methylguanine with carboxylate ion and Na+ ions, revealing the formation of complexes and highlighting the biological significance of these interactions in nucleic acid chemistry and drug design (Samiilenko et al., 2004).
Freccero, Gandolfi, and Sarzi-Amadè (2003) studied the alkylation reaction of 9-methyladenine and 9-methylguanine, focusing on the reactivity and stability of resulting adducts. Their findings provide insights into the alkylation mechanisms of nucleobases, which is important for understanding DNA damage and repair mechanisms (Freccero, Gandolfi, & Sarzi-Amadè, 2003).
Safety And Hazards
CMMG is present in serum and cerebral spinal fluid. In patients with neuropsychiatric side effects, significantly higher serum CMMG levels have been demonstrated . Most affected patients had renal impairment . It’s important to note that aciclovir dosing should always be adjusted for renal function and patients adequately hydrated prior to oral or intravenous administration .
Future Directions
The determination of CMMG levels in serum may be a useful tool in supporting the diagnosis of ACV-associated neuropsychiatric symptoms . Furthermore, the monitoring of CMMG levels may prevent the emergence of symptoms . If distinguishing worsening encephalitis from neurotoxicity proves difficult, a trial of haemodialysis might be appropriate .
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICNQLKUSOVNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230501 | |
Record name | 9-Carboxymethoxymethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Carboxymethoxymethylguanine | |
CAS RN |
80685-22-9 | |
Record name | 9-Carboxymethoxymethylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80685-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Carboxymethoxymethylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Carboxymethoxymethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CARBOXYMETHOXYMETHYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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